Cyfluthrin is a broad-spectrum, Type II synthetic pyrethroid characterized by an alpha-cyano group and a distinctive 4-fluoro-3-phenoxybenzyl moiety. In industrial procurement, it is supplied as a technical mixture of four diastereomeric pairs, offering a highly lipophilic profile and exceptional solubility in aromatic and chlorinated solvents (e.g., >200 g/L in toluene and dichloromethane) [1]. This specific structural configuration confers high thermal stability and prolonged residual activity, making it a foundational active ingredient and agrochemical precursor for emulsifiable concentrates (EC), wettable powders (WP), and ultra-low volume (ULV) formulations where long-lasting surface persistence is required[2].
Substituting cyfluthrin with closely related Type II pyrethroids like cypermethrin or deltamethrin fundamentally alters both formulation stability and target efficacy. Unlike cypermethrin, cyfluthrin contains a fluorine atom on the phenoxybenzyl ring, which modifies its metabolic degradation pathway and enhances photostability under field conditions [1]. Furthermore, compared to deltamethrin (which features a dibromovinyl group), cyfluthrin utilizes a dichlorovinyl group, resulting in distinct binding kinetics at voltage-gated sodium channels and significantly higher acute efficacy against specific hard-to-kill stored-product pests [2]. Attempting to substitute standard cyfluthrin with its enriched form, beta-cyfluthrin, introduces unnecessary procurement costs for bulk applications where the standard four-diastereomer mixture already provides sufficient broad-spectrum activity and formulation compatibility [3].
Cyfluthrin demonstrates exceptional acute toxicity against specific agricultural and stored-grain pests compared to other leading Type II pyrethroids. In topical application assays against the pest Prostephanus truncatus, cyfluthrin achieved an LD50 of 0.000217 µg/insect, outperforming deltamethrin by over an order of magnitude [1].
| Evidence Dimension | Topical LD50 against Prostephanus truncatus |
| Target Compound Data | 0.000217 µg/insect |
| Comparator Or Baseline | Deltamethrin (0.0063 µg/insect) |
| Quantified Difference | ~29-fold lower LD50 (higher efficacy) for cyfluthrin |
| Conditions | Topical application assay on adult insects |
Allows formulators to achieve high mortality rates at significantly lower active ingredient loadings, optimizing cost-in-use for grain storage protectants.
The processability of a technical-grade pyrethroid depends heavily on its solubility in standard industrial solvents. Cyfluthrin exhibits excellent solubility in non-polar and chlorinated solvents, exceeding 200 g/L in both toluene and dichloromethane at 20°C[1]. This contrasts with its highly restricted aqueous solubility (approx. 2 x 10^-6 g/L), ensuring that the active ingredient remains securely partitioned in the oil phase of emulsions [2].
| Evidence Dimension | Solvent solubility at 20°C |
| Target Compound Data | >200 g/L in Toluene and Dichloromethane |
| Comparator Or Baseline | Aqueous solubility baseline (1.9-2.9 x 10^-6 g/L) |
| Quantified Difference | >10^8 fold difference between organic and aqueous solubility |
| Conditions | Standard temperature (20°C) and neutral pH |
Ensures seamless integration into high-concentration Emulsifiable Concentrate (EC) and Ultra-Low Volume (ULV) manufacturing workflows without precipitation risks.
Technical cyfluthrin is synthesized as a stable mixture of four diastereoisomers (I: 23-27%, II: 17-21%, III: 32-36%, IV: 21-25%) [1]. While beta-cyfluthrin is enriched specifically in the more active isomers II and IV (>96.5% combined), standard cyfluthrin provides a highly effective broad-spectrum baseline [2]. Procuring the standard mixture avoids the significant manufacturing premiums associated with the stereoselective crystallization and purification processes required for beta-cyfluthrin.
| Evidence Dimension | Diastereomeric composition |
| Target Compound Data | 4-isomer mixture (I, II, III, IV) |
| Comparator Or Baseline | Beta-cyfluthrin (Enriched in isomers II and IV only) |
| Quantified Difference | Elimination of the stereoselective purification step |
| Conditions | Technical grade bulk procurement |
Provides a highly economical procurement route for broad-spectrum agricultural and structural pest control products where maximum isomeric purity is not strictly required.
The inclusion of a 4-fluoro substitution on the phenoxybenzyl ring grants cyfluthrin enhanced resistance to environmental degradation compared to non-fluorinated analogs. Under neutral aqueous conditions, cyfluthrin maintains a photolysis half-life of approximately 12 days, ensuring extended residual activity on treated surfaces [1].
| Evidence Dimension | Photolytic half-life in water |
| Target Compound Data | ~12 days |
| Comparator Or Baseline | First-generation pyrethroids (rapid photolysis, often <1 day) |
| Quantified Difference | Extended multi-day stability under UV/sunlight exposure |
| Conditions | Aqueous medium, natural or simulated sunlight |
Critical for outdoor agricultural sprays and long-lasting indoor residual spraying (IRS) campaigns where continuous reapplication is logistically unfeasible.
Cyfluthrin is the optimal active ingredient for formulating high-concentration ECs due to its >200 g/L solubility in aromatic solvents. This allows manufacturers to create stable, high-loading products that do not crystallize during cold storage [1].
For facilities managing hard-to-kill stored-product pests like Prostephanus truncatus, cyfluthrin’s exceptionally low LD50 justifies its selection over deltamethrin. It enables lower application rates in dusting powders or surface sprays while maintaining near-total mortality [2].
In large-scale indoor residual spraying (IRS) or mosquito net impregnations where budget constraints are tight, standard technical cyfluthrin offers an ideal balance. Its 12-day photolytic half-life and avoidance of beta-isomer purification premiums make it highly cost-effective for sustained vector control [3].
Acute Toxic;Environmental Hazard